molecular formula C24H18N4S3 B11482617 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11482617
M. Wt: 458.6 g/mol
InChI Key: PCVIBYWRDKYYIH-UHFFFAOYSA-N
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Description

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, an indole moiety, a thiophene ring, and a thiazolopyrimidine core

Preparation Methods

The synthesis of 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Indole Moiety: The indole moiety is attached via a condensation reaction.

    Incorporation of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The thiophene ring allows for coupling reactions with various aryl or alkyl groups, forming new derivatives.

Scientific Research Applications

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial proteins, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione include:

These compounds share structural similarities, such as the presence of benzyl and indole groups, but differ in their core structures and functional groups. The uniqueness of this compound lies in its thiazolopyrimidine core and the specific arrangement of its substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N4S3

Molecular Weight

458.6 g/mol

IUPAC Name

3-benzyl-7-(2,3-dihydroindol-1-yl)-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C24H18N4S3/c29-24-28(15-16-7-2-1-3-8-16)23-20(31-24)22(25-21(26-23)19-11-6-14-30-19)27-13-12-17-9-4-5-10-18(17)27/h1-11,14H,12-13,15H2

InChI Key

PCVIBYWRDKYYIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC4=C3SC(=S)N4CC5=CC=CC=C5)C6=CC=CS6

Origin of Product

United States

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